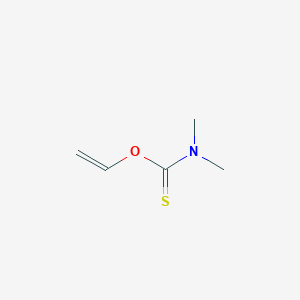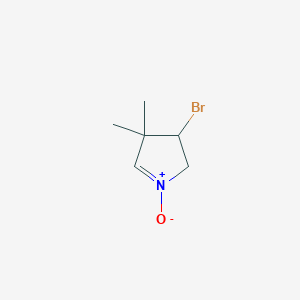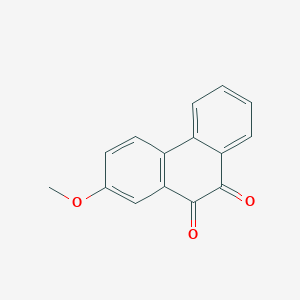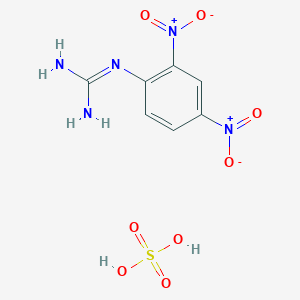![molecular formula C24H23Cl2N3O3 B15174177 14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one is a complex organic molecule characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the dichlorophenyl group: This step usually involves a Friedel-Crafts alkylation reaction, where the dichlorophenyl group is introduced to the core structure.
Functionalization of the molecule: This includes the addition of various functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one: undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- 14-[2-(4-morpholinyl)ethyl]-13-pyridin-4-yl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione
Uniqueness
The uniqueness of 14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one lies in its specific structural features and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H23Cl2N3O3 |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
14-[(2,6-dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C24H23Cl2N3O3/c1-12(2)19-15-10-31-24(3,4)8-13(15)18-20-21(32-22(18)28-19)23(30)29(11-27-20)9-14-16(25)6-5-7-17(14)26/h5-7,11-12H,8-10H2,1-4H3 |
Clave InChI |
BVYCWPCIANMVFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=O)N(C=N4)CC5=C(C=CC=C5Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)


![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)

![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)

![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
